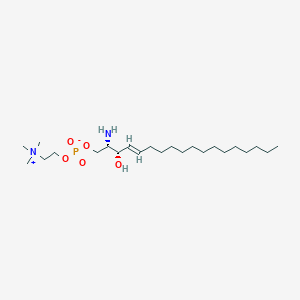

L-threo Lysosphingomyelin (d18:1)

Description

Propriétés

IUPAC Name |

[(E,2S,3S)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVSPVFPBBFMBE-ZRPIXQTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49N2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-threo-Lysosphingomyelin (d18:1): A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-lysosphingomyelin (d18:1), an endogenous bioactive sphingolipid, is an important signaling molecule involved in a variety of cellular processes. As a stereoisomer of the more commonly studied D-erythro-lysosphingomyelin, the L-threo form exhibits distinct biological activities, primarily through its interaction with sphingosine-1-phosphate (S1P) receptors. This technical guide provides an in-depth overview of the biological functions of L-threo-lysosphingomyelin (d18:1), with a focus on its role in signal transduction, intracellular calcium mobilization, and its potential implications in cellular proliferation and apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this unique lipid mediator.

Introduction

Sphingolipids are a class of lipids that play critical roles not only as structural components of cell membranes but also as key signaling molecules in a myriad of cellular processes. Lysosphingolipids, the deacylated forms of sphingolipids, have emerged as potent bioactive mediators. L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is an isomer of lysosphingomyelin. While the D-erythro form is more abundant, the L-threo isomer possesses unique biological functions that are of significant interest to researchers in cell biology and pharmacology. This guide will explore the known biological functions of L-threo-lysosphingomyelin (d18:1), providing detailed methodologies and data to support further investigation.

Extracellular Signaling: S1P Receptor Agonism

A primary mechanism of action for L-threo-lysosphingomyelin (d18:1) is its function as an agonist for sphingosine-1-phosphate (S1P) receptors.[1][2] S1P receptors are a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, that are involved in regulating a wide array of physiological processes, including cell proliferation, migration, survival, and immune cell trafficking.[3]

L-threo-lysosphingomyelin (d18:1) has been shown to be a potent agonist for several S1P receptor subtypes.[2] The activation of these receptors initiates downstream signaling cascades that can have profound effects on cellular behavior.

Quantitative Data: S1P Receptor Activation

The following table summarizes the reported half-maximal effective concentrations (EC₅₀) of L-threo-lysosphingomyelin (d18:1) for human S1P receptors.

| Receptor Subtype | EC₅₀ (nM) | Reference |

| Human S1P₁ | 19.3 | [2] |

| Human S1P₂ | 313.3 | [2] |

| Human S1P₃ | 131.8 | [2] |

Signaling Pathways

Upon binding to S1P receptors, L-threo-lysosphingomyelin (d18:1) can activate various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[4][5] The activation of the MAPK/ERK pathway is a central event in the regulation of cell proliferation, differentiation, and survival.[6]

Figure 1: S1P Receptor Signaling Pathway of L-threo-Lysosphingomyelin (d18:1).

Intracellular Signaling: Calcium Mobilization

Both L-threo and D-erythro isomers of lysosphingomyelin can act as second messengers by inducing the release of calcium from internal stores. This increase in intracellular calcium concentration ([Ca²⁺]i) is a ubiquitous signaling mechanism that controls a diverse range of cellular processes, including enzyme activation, gene transcription, and apoptosis. The release of calcium is believed to originate from acidic organelles such as lysosomes.[7][8]

Mechanism of Calcium Release

While the precise mechanism for L-threo-lysosphingomyelin is not fully elucidated, studies on related sphingolipids suggest the involvement of lysosomal calcium channels, such as two-pore channels (TPCs).[7][8] The release of Ca²⁺ from these stores can then trigger further downstream signaling events.

Figure 2: Intracellular Calcium Release by L-threo-Lysosphingomyelin (d18:1).

Biological Implications

The dual signaling roles of L-threo-lysosphingomyelin (d18:1) as both an extracellular ligand and an intracellular second messenger contribute to its diverse biological effects.

Cell Proliferation

The activation of the MAPK/ERK pathway by L-threo-lysosphingomyelin (d18:1) through S1P receptors suggests a role in regulating cell proliferation.[4][5] However, it is important to note the stereospecific effects, as D-erythro-lysosphingomyelin, but not the L-threo isomer, has been shown to stimulate the proliferation of human adipose tissue-derived mesenchymal stem cells. This highlights the nuanced and cell-type-specific effects of these isomers.

Apoptosis

The regulation of apoptosis, or programmed cell death, is a complex process involving numerous signaling pathways. The ability of L-threo-lysosphingomyelin (d18:1) to modulate intracellular calcium levels and activate MAPK/ERK signaling suggests its potential involvement in the regulation of apoptosis.[9][10] Dysregulation of calcium homeostasis and MAPK signaling are known to be critical factors in the induction or inhibition of apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the biological functions of L-threo-lysosphingomyelin (d18:1).

S1P Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of L-threo-lysosphingomyelin (d18:1) for S1P receptors.

Materials:

-

Membranes from cells overexpressing the human S1P receptor of interest.

-

[³²P]S1P (radioligand).[11]

-

L-threo-lysosphingomyelin (d18:1) (unlabeled competitor).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of L-threo-lysosphingomyelin (d18:1) in Assay Buffer.

-

In a 96-well plate, add in the following order: Assay Buffer, cell membranes, [³²P]S1P (at a concentration near its Kd), and varying concentrations of L-threo-lysosphingomyelin (d18:1).

-

For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled S1P.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and perform non-linear regression analysis to determine the IC₅₀, which can then be converted to a Ki value.

Intracellular Calcium Measurement using Fura-2 AM

This protocol details the measurement of intracellular calcium mobilization induced by L-threo-lysosphingomyelin (d18:1) using the ratiometric fluorescent indicator Fura-2 AM.[12][13]

Materials:

-

Cells of interest cultured on glass coverslips.

-

Fura-2 AM.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

L-threo-lysosphingomyelin (d18:1) solution.

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

Procedure:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Wash the cells twice with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove extracellular dye.

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

-

Add L-threo-lysosphingomyelin (d18:1) to the chamber at the desired concentration.

-

Record the change in the F340/F380 ratio over time.

-

The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.

Figure 3: Experimental Workflow for Intracellular Calcium Measurement.

Western Blot for MAPK/ERK Activation

This protocol is for detecting the phosphorylation of ERK, a marker of MAPK pathway activation, in response to L-threo-lysosphingomyelin (d18:1).[14][15]

Materials:

-

Cells of interest.

-

L-threo-lysosphingomyelin (d18:1).

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Serum-starve the cells overnight.

-

Treat the cells with L-threo-lysosphingomyelin (d18:1) for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

Cell Proliferation (MTT) Assay

This protocol measures cell viability and proliferation based on the metabolic activity of the cells.[1]

Materials:

-

Cells of interest.

-

L-threo-lysosphingomyelin (d18:1).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plate.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of L-threo-lysosphingomyelin (d18:1) for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

Conclusion

L-threo-lysosphingomyelin (d18:1) is a bioactive lipid with distinct signaling properties. Its ability to act as an agonist at S1P receptors and to mobilize intracellular calcium highlights its importance as a signaling molecule. The differential effects observed between the L-threo and D-erythro isomers underscore the stereospecificity of sphingolipid signaling and the need for further research to fully understand their respective roles in health and disease. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting L-threo-lysosphingomyelin (d18:1) and its associated signaling pathways. Further investigation into its cell-type-specific effects and its in vivo functions will be crucial for translating our understanding of this molecule into novel therapeutic strategies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Intracellular sphingosine releases calcium from lysosomes. — Department of Pharmacology [pharm.ox.ac.uk]

- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]

- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A practical process for the preparation of [(32)P]S1P and binding assay for S1P receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Metabolism of L-threo-Lysosphingomyelin (d18:1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is a stereoisomer of the more common D-erythro-lysosphingomyelin. As a bioactive sphingolipid, it plays a crucial role in various cellular processes and has emerged as a molecule of interest in cell signaling and disease pathology. This technical guide provides a comprehensive overview of the synthesis and metabolism of L-threo-lysosphingomyelin (d18:1), including detailed experimental protocols, quantitative data, and pathway visualizations to support researchers and professionals in the field of drug development.

Physicochemical Properties

A solid understanding of the physicochemical properties of L-threo-lysosphingomyelin (d18:1) is fundamental for its study and application.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₄₉N₂O₅P | [1][2] |

| Molecular Weight | 464.6 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Solubility | Soluble in Chloroform (B151607):Methanol (B129727) (2:1) | [1][3] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Synthesis of L-threo-Lysosphingomyelin (d18:1)

The synthesis of L-threo-lysosphingomyelin (d18:1) is a multi-step process that can be achieved through a combination of chemical and enzymatic methods. The general strategy involves the synthesis of the L-threo-sphingosine backbone, followed by acylation to form L-threo-ceramide, subsequent conversion to L-threo-sphingomyelin, and final deacylation to yield the desired product.

Pathway of L-threo-Lysosphingomyelin (d18:1) Synthesis

Caption: Biosynthetic pathway of L-threo-Lysosphingomyelin (d18:1).

Experimental Protocols

1. Enzymatic Synthesis of L-threo-Sphingomyelin (d18:1)

While specific protocols for the enzymatic synthesis of the L-threo isomer are not widely published, the following protocol, adapted from methods for sphingomyelin synthesis, can be used as a starting point.[4] The key is the use of L-threo-ceramide as the substrate for sphingomyelin synthase (SMS). It has been noted that N-acyl derivatives of threo-sphingosine can be effective acceptors for the phosphorylcholine (B1220837) moiety.[5]

-

Materials:

-

L-threo-ceramide (d18:1)

-

Phosphatidylcholine (PC)

-

Sphingomyelin synthase (SMS), either purified or as a microsomal preparation from a suitable cell line (e.g., HeLa cells, which express both SMS1 and SMS2).[6]

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, and 5 mM MgCl₂.

-

Detergent (e.g., Triton X-100 or CHAPS)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Organic solvents: Chloroform, Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent: Chloroform/Methanol/Water (65:25:4, v/v/v)

-

-

Procedure:

-

Prepare a stock solution of L-threo-ceramide and phosphatidylcholine in a suitable organic solvent like chloroform/methanol.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in the reaction buffer containing a detergent to form micelles. The final concentration of L-threo-ceramide can be in the range of 50-200 µM.

-

Add the sphingomyelin synthase preparation to the reaction mixture.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v).

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Analyze the products by TLC. Spot the extracted lipids on a silica (B1680970) gel TLC plate and develop the chromatogram using the specified solvent system.

-

Visualize the lipid spots using appropriate methods, such as iodine vapor or by charring with a suitable spray reagent. L-threo-sphingomyelin can be identified by comparing its migration with a standard.

-

2. Purification of L-threo-Sphingomyelin (d18:1)

The newly synthesized L-threo-sphingomyelin can be purified from the reaction mixture using column chromatography.

-

Procedure:

-

Dry the organic extract from the synthesis reaction under nitrogen.

-

Resuspend the lipid residue in a small volume of the mobile phase.

-

Apply the sample to a silica gel column pre-equilibrated with a non-polar solvent like chloroform.

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of methanol in chloroform.

-

Collect fractions and analyze them by TLC to identify the fractions containing pure L-threo-sphingomyelin.

-

Pool the pure fractions and evaporate the solvent to obtain the purified product.

-

3. Enzymatic Deacylation to L-threo-Lysosphingomyelin (d18:1)

The final step is the removal of the fatty acid chain from L-threo-sphingomyelin using a sphingomyelin deacylase. A commercially available sphingolipid ceramide N-deacylase (SCDase) from Pseudomonas sp. can be used for this purpose.[7]

-

Materials:

-

Purified L-threo-sphingomyelin (d18:1)

-

Sphingolipid ceramide N-deacylase (SCDase)

-

Reaction Buffer: 50 mM acetate (B1210297) buffer, pH 6.0, containing 1.6% Triton X-100.[7]

-

-

Procedure:

-

Dissolve the purified L-threo-sphingomyelin in the reaction buffer.

-

Add SCDase to the reaction mixture (e.g., 1 mU of enzyme for 10 nmol of substrate).[7]

-

Incubate the reaction at 37°C for an appropriate time (e.g., 1 hour, to be optimized).[7]

-

Stop the reaction by heating at 100°C for 5 minutes.[7]

-

The resulting L-threo-lysosphingomyelin can be purified using similar chromatographic techniques as described for its precursor.

-

Metabolism of L-threo-Lysosphingomyelin (d18:1)

The metabolism of L-threo-lysosphingomyelin primarily involves its catabolism. The key enzyme responsible for the breakdown of lysosphingomyelin is sphingomyelin deacylase, which has been identified as the β-subunit of acid ceramidase. This enzyme hydrolyzes the N-acyl linkage of sphingomyelin to produce lysosphingomyelin. Conversely, the reverse reaction, the acylation of lysosphingomyelin, is also a possibility, though less studied for the L-threo isomer.

Metabolic Pathway of L-threo-Lysosphingomyelin (d18:1)

Caption: Catabolism of L-threo-Sphingomyelin to L-threo-Lysosphingomyelin.

Quantitative Data on Sphingomyelin Deacylase

| Parameter | Value | Reference |

| Optimal pH | 4.7 | |

| Vmax | 14.1 nmol/mg/h | [8] |

| Km | 110.5 µM | [8] |

Experimental Protocol: Sphingomyelin Deacylase Activity Assay

This assay is based on the quantification of the product, sphingosylphosphorylcholine (B14255) (lysosphingomyelin), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Materials:

-

Substrate: Sphingomyelin (e.g., N-palmitoyl-D-erythro-sphingomyelin, as the natural isomer is often used for assay development)

-

Enzyme source (e.g., purified sphingomyelin deacylase, tissue homogenates)

-

Reaction Buffer: 50 mM potassium acetate buffer (pH 4.7) containing 0.1% Triton X-100 and 20 mM CaCl₂.

-

Internal Standard: D-erythro-sphingosylphosphorylcholine-d7 (lyso-SM-d7) for quantification.

-

LC-MS/MS system.

-

-

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, substrate, and enzyme source.

-

Incubate at 37°C for a defined period (e.g., 16 hours for low activity samples).

-

Stop the reaction by adding a suitable solvent, such as methanol, containing the internal standard.

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant by LC-MS/MS.

-

Monitor the transition of the precursor ion to the product ion for both the analyte (sphingosylphosphorylcholine, m/z 465.4 -> 184.1) and the internal standard (lyso-SM-d7, m/z 472.4 -> 184.1).

-

Quantify the amount of product formed by comparing the peak area ratio of the analyte to the internal standard with a standard curve.

-

Biological Activity and Signaling

L-threo-lysosphingomyelin (d18:1) is a signaling molecule that exerts its effects through interaction with specific receptors and by modulating intracellular second messengers.

Signaling Pathways

1. S1P Receptor Agonism:

L-threo-lysosphingomyelin is a potent agonist of sphingosine-1-phosphate (S1P) receptors, particularly S1P₁, S1P₂, and S1P₃.[2][3] Activation of these G protein-coupled receptors can lead to a variety of downstream cellular responses, including cell proliferation, migration, and survival.

Caption: L-threo-Lysosphingomyelin signaling through S1P receptors.

2. Intracellular Calcium Mobilization:

Both D-erythro and L-threo isomers of lysosphingomyelin can act as second messengers by inducing the release of calcium from internal stores.[9] This elevation of intracellular calcium can trigger a wide range of cellular processes.

Caption: L-threo-Lysosphingomyelin-induced intracellular calcium release.

Quantitative Data on S1P Receptor Agonism

| Receptor | EC₅₀ (nM) | Reference |

| Human S1P₁ | 19.3 | [2][3] |

| Human S1P₂ | 313.3 | [2][3] |

| Human S1P₃ | 131.8 | [2][3] |

Experimental Protocols

1. S1P Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is adapted from a general method for S1P receptor binding assays and can be used to determine the binding affinity of L-threo-lysosphingomyelin.[3]

-

Materials:

-

Cell membranes expressing the S1P receptor of interest (e.g., from transfected cell lines).

-

Radiolabeled S1P (e.g., [³²P]S1P or [³³P]S1P).

-

L-threo-lysosphingomyelin (d18:1) as the competitor ligand.

-

Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[3]

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of L-threo-lysosphingomyelin in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radiolabeled S1P (at a concentration near its Kd), and the different concentrations of L-threo-lysosphingomyelin.

-

For determining non-specific binding, add a high concentration of unlabeled S1P.

-

Incubate the plate at room temperature for 60 minutes.[3]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value, from which the Ki can be calculated.

-

2. Intracellular Calcium Release Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to L-threo-lysosphingomyelin using a fluorescent calcium indicator.[10][11]

-

Materials:

-

Adherent cells (e.g., HeLa, HEK293).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

L-threo-lysosphingomyelin (d18:1).

-

Fluorescence plate reader or fluorescence microscope with time-lapse imaging capabilities.

-

-

Procedure:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the dye loading solution by mixing the calcium indicator dye with Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

-

Wash the cells with HBSS to remove extracellular dye.

-

Place the plate in the fluorescence reader or on the microscope stage.

-

Establish a baseline fluorescence reading.

-

Add a solution of L-threo-lysosphingomyelin to the wells and immediately start recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration.

-

Conclusion

L-threo-lysosphingomyelin (d18:1) is a stereoisomer of lysosphingomyelin with distinct biological activities, primarily as a potent S1P receptor agonist and an inducer of intracellular calcium release. Its synthesis involves a multi-step pathway from L-threo-sphinganine, and its metabolism is mainly governed by the activity of sphingomyelin deacylase. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the physiological and pathological roles of this intriguing bioactive lipid and to support the development of novel therapeutic strategies targeting sphingolipid signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular and enzymic synthesis of sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Unique Backbone-Water Interaction Detected in Sphingomyelin Bilayers with 1H/31P and 1H/13C HETCOR MAS NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]

- 11. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Presence of L-threo-Lysosphingomyelin (d18:1) in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine. While the biological significance of lysosphingolipids is increasingly recognized, specific data on the L-threo isomer remains limited. This document summarizes the available quantitative data for total lysosphingomyelin (d18:1) in various tissues, details relevant experimental protocols for its analysis, and visually elucidates its known signaling pathways. A significant challenge in the field is the scarcity of stereospecific quantitative data and detailed analytical methods for the L-threo isomer, a gap this guide highlights for future research endeavors.

Introduction

Lysosphingomyelin (sphingosylphosphorylcholine, SPC) is the N-deacylated form of sphingomyelin (B164518) and exists as a bioactive lipid molecule involved in a multitude of cellular processes. It is structurally similar to other well-studied lysosphingolipids like sphingosine-1-phosphate (S1P). Lysosphingomyelin has been identified in various mammalian tissues, including blood plasma and ascites.[1] The molecule exists as different stereoisomers, with the D-erythro and L-threo forms being of particular biological interest. While both isomers can act as intracellular second messengers by mobilizing calcium from internal stores, their extracellular effects can be stereospecific.[1] This guide focuses specifically on the L-threo (d18:1) isomer, summarizing its known biological roles and the methodologies for its study.

Quantitative Data on Lysosphingomyelin (d18:1) in Tissues

A major challenge in the study of L-threo-lysosphingomyelin (d18:1) is the lack of specific quantitative data for this particular isomer in different tissues. Most available studies quantify total lysosphingomyelin (d18:1) without differentiating between the D-erythro and L-threo isomers. The following table summarizes the available data for total lysosphingomyelin (d18:1) concentrations in various biological matrices.

Disclaimer: The data presented in Table 1 represents the concentration of total lysosphingomyelin (d18:1) and is not specific to the L-threo isomer. This information is provided as a proxy due to the current absence of stereospecific quantitative data in the scientific literature.

| Biological Matrix | Species | Condition | Concentration | Reference |

| Plasma | Human | Metabolic Syndrome | Significantly increased (3.8-fold vs. control) | [2] |

| Plasma | Human | Healthy Control | ~50 ± 15 nM | |

| Cerebrospinal Fluid (CSF) | Human | Alzheimer's Disease-like Pathology | 546 nM (cut-off value) | [3] |

| Dried Blood Spots (DBS) | Human | Acid Sphingomyelinase Deficiency | 897 nmol/L (mean) | [4] |

| Dried Blood Spots (DBS) | Human | Healthy Control | 60 nmol/L (mean) | [4] |

Signaling Pathways of Lysosphingomyelin

Lysosphingomyelin exerts its biological effects through various signaling pathways, both as an extracellular ligand and an intracellular second messenger.

Ovarian Cancer G-protein-coupled Receptor 1 (OGR1) Signaling

Lysosphingomyelin is a ligand for the Ovarian Cancer G-protein-coupled Receptor 1 (OGR1), a proton-sensing GPCR.[1] However, studies suggest that lysosphingomyelin may act as an antagonist to the proton-induced activation of OGR1. The activation of OGR1 by acidic pH leads to the stimulation of multiple downstream signaling cascades.[5]

Intracellular Calcium Mobilization

Both L-threo and D-erythro isomers of lysosphingomyelin can act as intracellular second messengers by inducing the release of calcium from internal stores, such as the endoplasmic reticulum (ER) and lysosomes.[1] This calcium mobilization is independent of the inositol (B14025) 1,4,5-triphosphate (IP3) receptor.

Experimental Protocols

The accurate analysis of L-threo-lysosphingomyelin (d18:1) in tissues requires a multi-step process involving tissue homogenization, lipid extraction, and chiral chromatographic separation coupled with mass spectrometry.

Tissue Homogenization and Lipid Extraction

A generalized protocol for the extraction of lipids from tissue samples is outlined below.

Chiral Separation and Quantification by LC-MS/MS

The separation of L-threo and D-erythro isomers of lysosphingomyelin requires the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the chiral separation of a wide range of compounds, including lipids.

Key Methodological Considerations:

-

Chiral Stationary Phase: Selection of an appropriate CSP is critical. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are a good starting point.

-

Mobile Phase: The choice of mobile phase depends on the CSP and is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). The composition of the mobile phase needs to be carefully optimized to achieve baseline separation of the enantiomers.

-

Detection: Tandem mass spectrometry (MS/MS) is the preferred method for detection and quantification due to its high sensitivity and specificity. Multiple reaction monitoring (MRM) is typically employed for accurate quantification using a stable isotope-labeled internal standard.

A generalized workflow for the chiral LC-MS/MS analysis is presented below.

Biosynthesis and Degradation

The biosynthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (B43673) (dihydrosphingosine). Desaturation of sphinganine forms sphingosine (B13886) (d18:1). Sphingosine can then be phosphorylated and subsequently acylated to form sphingomyelin. Lysosphingomyelin is formed by the deacylation of sphingomyelin by the action of sphingomyelin deacylase. The degradation of lysosphingomyelin can occur through the action of a lysophospholipase to yield sphingosine and phosphocholine. While the general pathways of sphingolipid metabolism are well-characterized, the specific enzymes that stereoselectively produce or degrade the L-threo isomer of lysosphingomyelin are not yet fully elucidated.

Conclusion and Future Directions

L-threo-lysosphingomyelin (d18:1) is a bioactive lipid with the potential to play significant roles in cellular signaling, particularly through the modulation of intracellular calcium levels. However, a comprehensive understanding of its endogenous presence and function is hampered by a significant lack of quantitative data for this specific stereoisomer in tissues. The development and application of robust and sensitive analytical methods for the chiral separation and quantification of lysosphingomyelin isomers are crucial to advancing our knowledge in this area. Future research should focus on:

-

Developing and validating stereospecific analytical methods for the quantification of L-threo-lysosphingomyelin (d18:1) in a wide range of biological tissues.

-

Conducting comprehensive tissue distribution studies to determine the endogenous levels of L-threo-lysosphingomyelin (d18:1) in health and disease.

-

Elucidating the specific enzymatic pathways responsible for the synthesis and degradation of L-threo-lysosphingomyelin.

-

Further investigating the specific downstream signaling events and cellular responses mediated by the L-threo isomer to understand its precise physiological and pathological roles.

Addressing these knowledge gaps will be instrumental for researchers, scientists, and drug development professionals in exploring the therapeutic potential of targeting L-threo-lysosphingomyelin and its metabolic pathways.

References

- 1. Sphingolipid base metabolism. Stereospecific uptake of proton in the enzymatic conversion of sphinganine 1-phosphate to ethanolamine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted chiral lipidomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingomyelin SM(d18:1/18:0) is Significantly Enhanced in Cerebrospinal Fluid Samples Dichotomized by Pathological Amyloid-β42, Tau, and Phospho-Tau-181 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

L-threo-Lysosphingomyelin (d18:1): A Technical Whitepaper on its S1P Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the binding affinity of L-threo-lysosphingomyelin (d18:1) to Sphingosine-1-Phosphate (S1P) receptors. It includes a summary of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Core Findings: S1P Receptor Binding Affinity

L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is a stereoisomer of the endogenous bioactive sphingolipid, lysosphingomyelin. It has been identified as a potent agonist for a subset of the S1P receptor family, which comprises five G protein-coupled receptors (S1P1-5) that play crucial roles in numerous physiological processes, including immune cell trafficking, angiogenesis, and vascular barrier function.[1] The differential activation of these receptor subtypes can lead to distinct downstream signaling events and physiological outcomes.

Quantitative Data Summary

The binding affinity of L-threo-lysosphingomyelin (d18:1) for human S1P receptors has been characterized, demonstrating a clear selectivity profile. The available quantitative data, presented as EC50 values, are summarized in the table below.

| Ligand | Receptor Subtype | EC50 (nM) | Assay Type | Reference |

| L-threo-Lysosphingomyelin (d18:1) | Human S1P1 | 19.3 | GTPγS Binding Assay | [1] |

| L-threo-Lysosphingomyelin (d18:1) | Human S1P2 | 313.3 | GTPγS Binding Assay | [1] |

| L-threo-Lysosphingomyelin (d18:1) | Human S1P3 | 131.8 | GTPγS Binding Assay | [1] |

| L-threo-Lysosphingomyelin (d18:1) | Human S1P4 | Data not available | - | |

| L-threo-Lysosphingomyelin (d18:1) | Human S1P5 | Data not available | - |

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The determination of ligand binding affinity and functional activity at G protein-coupled receptors such as the S1P receptors typically involves radioligand binding assays and functional assays like the GTPγS binding assay. The EC50 values presented above were determined using a GTPγS binding assay. Below are detailed, generalized methodologies for these key experimental approaches.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon ligand binding to a GPCR. The binding of an agonist promotes the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.

Principle: In the presence of an agonist, the GPCR undergoes a conformational change that facilitates the release of GDP from the associated Gα subunit. [35S]GTPγS then binds to the empty nucleotide-binding pocket. Since [35S]GTPγS is resistant to hydrolysis by the intrinsic GTPase activity of the Gα subunit, it remains bound, and the accumulated radioactivity is proportional to the extent of G protein activation.

Generalized Protocol:

-

Membrane Preparation:

-

Cells stably or transiently expressing the S1P receptor of interest (e.g., HEK293T or CHO cells) are cultured and harvested.

-

Cells are lysed by homogenization in a cold hypotonic buffer (e.g., Tris-HCl buffer) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (containing MgCl2, and GDP).

-

Varying concentrations of the test ligand (L-threo-lysosphingomyelin).

-

Cell membranes expressing the S1P receptor subtype.

-

[35S]GTPγS (at a final concentration typically in the low nanomolar range).

-

-

The plate is incubated at room temperature (e.g., 25-30°C) for a defined period (e.g., 60 minutes) to allow for G protein activation and [35S]GTPγS binding.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.

-

The filters are washed with ice-cold wash buffer to remove non-specific binding.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The specific binding data is then plotted against the logarithm of the ligand concentration, and the EC50 value is determined by non-linear regression analysis using a sigmoidal dose-response curve.

-

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to a receptor. It is used to determine the affinity (Kd) and density (Bmax) of receptors.

Principle: A radiolabeled ligand (e.g., [3H]S1P or a specific [32P]S1P) is incubated with a source of receptors (e.g., cell membranes). At equilibrium, the amount of radioligand bound to the receptors is measured.

Generalized Protocol:

-

Membrane Preparation: The protocol for membrane preparation is similar to that described for the GTPγS binding assay.

-

Saturation Binding Assay (to determine Kd and Bmax):

-

Increasing concentrations of the radiolabeled ligand are incubated with a fixed amount of cell membranes in an assay buffer.

-

The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.

-

Non-specific binding is determined by including a high concentration of an unlabeled competing ligand in a parallel set of tubes.

-

The reaction is terminated by rapid filtration, and the bound radioactivity is counted.

-

Specific binding is plotted against the radioligand concentration, and the data are fitted to a one-site binding hyperbola to determine the Kd and Bmax.

-

-

Competition Binding Assay (to determine the affinity of an unlabeled ligand):

-

A fixed concentration of the radiolabeled ligand is incubated with cell membranes in the presence of increasing concentrations of the unlabeled test compound (L-threo-lysosphingomyelin).

-

The incubation and filtration steps are the same as for the saturation binding assay.

-

The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki (inhibition constant), which represents the affinity of the unlabeled ligand for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key aspects of S1P receptor signaling and the experimental workflow for its characterization.

References

L-threo-Lysosphingomyelin (d18:1): A Technical Guide to Its Cellular Signaling Mechanisms

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-lysosphingomyelin (d18:1), also known as L-threo-Sphingosylphosphorylcholine, is an endogenous bioactive sphingolipid that plays a crucial role in cellular communication. As an isomer of the more commonly studied D-erythro-lysosphingomyelin, it exhibits distinct biological activities, primarily through its function as a potent agonist for Sphingosine-1-Phosphate (S1P) receptors. This technical guide provides an in-depth overview of the known cellular signaling pathways activated by L-threo-lysosphingomyelin (d18:1), presents quantitative data on its receptor affinity, outlines common experimental methodologies used for its study, and visualizes the core signaling cascades.

Primary Molecular Targets: Sphingosine-1-Phosphate (S1P) Receptors

L-threo-lysosphingomyelin (d18:1) functions as a powerful agonist for several members of the S1P receptor family, which are G-protein coupled receptors (GPCRs) integral to various physiological processes.[1] Its binding affinity varies across the different receptor subtypes, showing a particularly high potency for the human S1P1 receptor.[1][2][3][4] The stereochemistry of the molecule is critical, as its D-erythro counterpart displays a different affinity profile for the same receptors.[2][5]

Quantitative Data: Receptor Agonism

The following table summarizes the half-maximal effective concentration (EC₅₀) values of L-threo-lysosphingomyelin (d18:1) for human S1P receptors. This data is crucial for understanding its potency and selectivity.

| Receptor Subtype | EC₅₀ (nM) | Reference |

| Human S1P₁ | 19.3 | [1][2][3] |

| Human S1P₂ | 313.3 | [1][3] |

| Human S1P₃ | 131.8 | [1][2][3] |

Core Signaling Pathways

Activation of S1P receptors by L-threo-lysosphingomyelin (d18:1) initiates a cascade of intracellular events. These pathways are fundamental to cellular responses such as proliferation, migration, and cytoskeletal arrangement.[6] While some signaling effects are receptor-mediated, lysosphingolipids can also act as intracellular second messengers.[6]

S1P Receptor-Mediated Signaling Cascade

As a GPCR agonist, L-threo-lysosphingomyelin (d18:1) triggers signaling through heterotrimeric G-proteins. The specific downstream effects depend on the G-protein alpha subunit coupled to the S1P receptor subtype (e.g., Gᵢ, Gᵩ, G₁₂/₁₃). A key pathway activated by general lysosphingomyelin is the p42/44 mitogen-activated protein kinase (MAPK) cascade, which is a central regulator of cell growth and differentiation.[6]

Intracellular Calcium Mobilization

Separate from receptor-mediated pathways, both L-threo and D-erythro isomers of lysosphingomyelin can function as intracellular second messengers, directly inducing the release of calcium (Ca²⁺) from internal stores like the endoplasmic reticulum.[6] This elevation of intracellular calcium is a ubiquitous signaling mechanism that can trigger a wide array of cellular functions.

Experimental Protocols and Methodologies

While detailed, step-by-step protocols are found within specific research publications, this section outlines the principles behind the key experiments used to characterize the activity of L-threo-lysosphingomyelin (d18:1).

Receptor Activation Assays

To determine the EC₅₀ values, cell-based assays are typically employed using cell lines (e.g., HEK293 or CHO) engineered to overexpress a specific human S1P receptor subtype.

-

Principle: Cells are incubated with varying concentrations of L-threo-lysosphingomyelin (d18:1). Receptor activation is measured by quantifying a downstream signal, such as:

-

GTPγS Binding: Measures the G-protein activation state.

-

Second Messenger Accumulation: Quantifies changes in cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) (IP) levels.

-

Reporter Gene Expression: Uses a reporter gene (e.g., luciferase) linked to a response element that is activated by the signaling pathway.

-

-

Data Analysis: A dose-response curve is generated to calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Intracellular Calcium Mobilization Assay

This assay directly measures the ability of L-threo-lysosphingomyelin (d18:1) to increase intracellular calcium concentration.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding to free Ca²⁺, the dye's fluorescence properties change.

-

Procedure:

-

Cells are loaded with the fluorescent dye.

-

A baseline fluorescence reading is established.

-

L-threo-lysosphingomyelin (d18:1) is added to the cells.

-

The change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.

-

-

Data Analysis: The magnitude of the fluorescence peak corresponds to the amount of calcium released.

MAPK Pathway Activation (Western Blot)

Western blotting is the standard method to confirm the activation of specific signaling proteins like those in the MAPK pathway.

-

Principle: This technique detects the phosphorylation state of target proteins, as phosphorylation is a key mechanism of signal transduction.

-

Procedure:

-

Cells are treated with L-threo-lysosphingomyelin (d18:1) for a specific duration.

-

Cells are lysed, and total protein is extracted.

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

-

Data Analysis: The intensity of the band corresponding to the phosphorylated protein is quantified and compared to untreated controls and total protein levels.

Conclusion and Future Directions

L-threo-lysosphingomyelin (d18:1) is a highly potent signaling lipid that primarily engages S1P receptors to initiate downstream signaling cascades, including MAPK activation and calcium mobilization. Its ability to also act as an intracellular second messenger adds another layer of complexity to its biological function. For researchers in drug development, the high affinity of L-threo-lysosphingomyelin (d18:1) for S1P₁, a key regulator of immune cell trafficking and endothelial barrier function, makes it and its associated pathways compelling areas for further investigation. Future studies should focus on elucidating the specific G-protein coupling for each S1P receptor in response to this particular isomer and exploring its physiological and pathological roles in more complex biological systems.

References

An In-depth Technical Guide on L-threo-Lysosphingomyelin (d18:1) and Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is a bioactive sphingolipid that plays a significant role in cellular signaling. As an isomer of the more commonly studied D-erythro-lysosphingomyelin, the L-threo form exhibits distinct biological activities, particularly in the modulation of intracellular calcium levels. This technical guide provides a comprehensive overview of the mechanisms by which L-threo-lysosphingomyelin (d18:1) induces calcium mobilization, details the experimental protocols for its study, and presents quantitative data on its activity. The information is intended to support researchers, scientists, and drug development professionals in their investigation of sphingolipid signaling pathways and the development of novel therapeutics targeting these pathways.

Introduction to L-threo-Lysosphingomyelin (d18:1)

L-threo-lysosphingomyelin (d18:1) is an endogenous lysosphingolipid characterized by a sphingosine (B13886) backbone with a phosphocholine (B91661) headgroup. It is an isomer of lysosphingomyelin and is recognized as a potent agonist of Sphingosine-1-Phosphate (S1P) receptors.[1][2] Specifically, it targets S1P receptor subtypes 1, 2, and 3, which are G protein-coupled receptors (GPCRs) involved in a myriad of cellular processes.[1][2] The interaction of L-threo-lysosphingomyelin (d18:1) with these receptors initiates downstream signaling cascades that can lead to the mobilization of intracellular calcium, a crucial second messenger that governs a wide range of physiological responses.

Quantitative Data: Receptor Affinity of L-threo-Lysosphingomyelin (d18:1)

The biological activity of L-threo-lysosphingomyelin (d18:1) is primarily mediated through its interaction with S1P receptors. The following table summarizes the half-maximal effective concentrations (EC50) for the activation of human S1P receptors by this lipid mediator.

| Receptor Subtype | EC50 (nM) |

| Human S1P₁ | 19.3[1][2] |

| Human S1P₂ | 313.3[1][2] |

| Human S1P₃ | 131.8[1][2] |

This data highlights the high potency of L-threo-lysosphingomyelin (d18:1), particularly at the S1P₁ receptor.

Signaling Pathways of L-threo-Lysosphingomyelin (d18:1)-Induced Calcium Mobilization

The mobilization of intracellular calcium by L-threo-lysosphingomyelin (d18:1) is a multifaceted process that can occur through at least two distinct, yet potentially interconnected, pathways following the activation of S1P receptors.

G Protein-Coupled Receptor (GPCR) Signaling Cascade

L-threo-lysosphingomyelin (d18:1) binding to S1P receptors initiates a canonical GPCR signaling pathway. The specific downstream effects are dependent on the G protein subtype to which the S1P receptor is coupled.

-

S1P₁ Receptor: This receptor couples exclusively to the Gαi/o family of G proteins.[3] Activation of Gαi/o typically leads to the inhibition of adenylyl cyclase. However, the βγ subunits of the dissociated G protein can activate Phospholipase C (PLC).[4][5]

-

S1P₂ and S1P₃ Receptors: These receptors can couple to multiple G protein families, including Gαq/11 and Gαi/o.[3][6] The Gαq/11 pathway directly activates PLC.[7]

The activation of PLC is a critical step in calcium mobilization. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the membrane of the endoplasmic reticulum (ER), which is a major intracellular calcium store.[9] This binding triggers the opening of the IP₃R channels and the release of Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration.[9]

Figure 1. G Protein-Coupled Receptor Signaling Cascade for Calcium Mobilization.

Lysosomal Calcium Release

Recent evidence suggests that sphingolipids, including sphingosine, can directly mobilize calcium from acidic intracellular stores such as lysosomes.[10] This pathway appears to be independent of the canonical PLC-IP₃-ER axis. Sphingosine has been shown to activate the two-pore channel 1 (TPC1), a cation channel located on the lysosomal membrane, leading to the release of lysosomal Ca²⁺ into the cytoplasm.[10] Given the structural similarity, it is plausible that L-threo-lysosphingomyelin or its metabolites could also act on these lysosomal channels. The release of calcium from lysosomes can act as a trigger to induce further calcium release from the ER, a phenomenon known as calcium-induced calcium release (CICR), thereby amplifying the calcium signal.[3]

Figure 2. Lysosomal Calcium Release Pathway.

Stereospecificity of Lysosphingomyelin in Calcium Mobilization

The stereochemistry of sphingolipids can significantly impact their biological activity. Studies on sphingosylphosphorylcholine (B14255) (SPC) isomers have revealed stereospecific effects on cellular responses. For instance, one study demonstrated that extracellularly applied D-erythro-SPC, but not L-threo-SPC, was effective in increasing the frequency of miniature endplate potentials, a calcium-dependent process, at frog motor nerve endings.[11] However, when delivered intracellularly via liposomes, both D-erythro-SPC and L-threo-SPC were active.[11] This suggests that the stereospecificity may be related to transport across the cell membrane or interaction with extracellular versus intracellular targets. The potent agonism of L-threo-lysosphingomyelin (d18:1) at S1P receptors, which are cell surface receptors, indicates that this isomer is indeed active extracellularly in initiating signaling cascades that can lead to calcium mobilization. Further research is required to fully elucidate the differential roles of lysosphingomyelin stereoisomers in various cell types and signaling pathways.

Experimental Protocols

The following section outlines a general methodology for measuring L-threo-lysosphingomyelin (d18:1)-induced intracellular calcium mobilization.

Measurement of Intracellular Calcium Mobilization using a Fluorescent Plate Reader

This protocol is adapted from standard methods for measuring GPCR-mediated calcium flux.[12]

Materials:

-

Cells expressing the S1P receptor(s) of interest (e.g., HEK293, CHO, or a relevant primary cell line)

-

Cell culture medium and supplements

-

Black-walled, clear-bottom 96-well plates

-

L-threo-lysosphingomyelin (d18:1) stock solution (in a suitable solvent, e.g., methanol (B129727) or DMSO, with a carrier protein like BSA)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127 (for aiding dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescent plate reader with an injection system

Procedure:

-

Cell Seeding: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the wells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye. Leave a final volume of buffer in each well for the assay.

-

Calcium Measurement:

-

Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for a set period (e.g., 30-60 seconds).

-

Using the instrument's injector, add the desired concentration of L-threo-lysosphingomyelin (d18:1) to the wells.

-

Continue to record the fluorescence signal for a period sufficient to capture the peak response and subsequent decline (e.g., 2-5 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Data can be expressed as the change in fluorescence (ΔF) from baseline or as a ratio of the fluorescence to the baseline (F/F₀).

-

For dose-response experiments, plot the peak fluorescence change against the logarithm of the L-threo-lysosphingomyelin (d18:1) concentration to determine the EC50 value.

-

Figure 3. Experimental Workflow for Calcium Mobilization Assay.

Conclusion

L-threo-lysosphingomyelin (d18:1) is a potent bioactive lipid that elicits intracellular calcium mobilization primarily through the activation of S1P receptors. The subsequent signaling can proceed via the canonical Gq-PLC-IP₃ pathway leading to calcium release from the endoplasmic reticulum, and potentially through direct or indirect effects on lysosomal calcium channels. The stereospecificity of lysosphingomyelin action adds a layer of complexity that warrants further investigation. The provided experimental protocols offer a framework for researchers to quantitatively assess the effects of L-threo-lysosphingomyelin (d18:1) on intracellular calcium dynamics. A deeper understanding of these mechanisms will be instrumental for the development of targeted therapies for diseases in which sphingolipid signaling is dysregulated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. S1P activates store-operated calcium entry via receptor- and non-receptor-mediated pathways in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-phosphate receptor signalling in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Putting G protein–coupled receptor-mediated activation of phospholipase C in the limelight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical roles of Gi/o proteins and phospholipase C-δ1 in the activation of receptor-operated TRPC4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of phospholipase C by G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functionally redundant control of cardiac hypertrophic signaling by inositol 1,4,5-trisphosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]

- 11. Extra- and intracellular sphingosylphosphorylcholine promote spontaneous transmitter release from frog motor nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM | PLOS One [journals.plos.org]

L-threo-Lysosphingomyelin (d18:1): An In-depth Technical Guide to its Role in Membrane Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-lysosphingomyelin (d18:1), a bioactive sphingolipid, is an important signaling molecule involved in a variety of cellular processes. As an isomer of the more commonly studied D-erythro-lysosphingomyelin, it exhibits distinct biological activities, primarily through its interaction with cell surface receptors and its influence on intracellular signaling cascades. This technical guide provides a comprehensive overview of the current understanding of L-threo-lysosphingomyelin (d18:1) in membrane biology, with a focus on its signaling properties, biophysical impact on membranes, and the methodologies used for its study. This document is intended to serve as a valuable resource for researchers in the fields of lipid biology, cell signaling, and drug development.

Introduction

Sphingolipids are a class of lipids that play crucial roles not only as structural components of cell membranes but also as key regulators of cellular functions. Lysosphingolipids, which are deacylated forms of sphingolipids, have emerged as important signaling molecules. L-threo-lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is an endogenous bioactive sphingolipid.[1] It is structurally similar to sphingosine-1-phosphate (S1P), a well-characterized lipid mediator, and exerts some of its effects through the S1P receptor family.[2] Understanding the specific roles of the L-threo isomer is critical for elucidating the complex network of sphingolipid signaling and for the development of targeted therapeutics.

Physicochemical Properties and Membrane Interactions

While specific biophysical studies on L-threo-lysosphingomyelin (d18:1) are limited, the properties of sphingolipids in general provide insights into its likely behavior within cellular membranes. Sphingomyelins, the parent molecules of lysosphingomyelin, are known to influence membrane fluidity and the formation of lipid rafts. The presence of the long, largely saturated sphingoid base contributes to more ordered membrane domains.[3][4] The deacylation to form lysosphingomyelin introduces a free amine group, which may alter its interaction with neighboring lipids and membrane proteins.

Table 1: Physicochemical Properties of L-threo-Lysosphingomyelin (d18:1)

| Property | Value | Reference |

| Molecular Formula | C23H49N2O5P | [1] |

| Molecular Weight | 464.6 g/mol | [1] |

| Solubility | Soluble in Chloroform:Methanol (B129727) (2:1) | [1] |

Signaling Pathways of L-threo-Lysosphingomyelin (d18:1)

The primary signaling mechanism of L-threo-lysosphingomyelin (d18:1) is through its interaction with sphingosine-1-phosphate (S1P) receptors, a family of G protein-coupled receptors (GPCRs).

S1P Receptor Agonism

L-threo-lysosphingomyelin (d18:1) is a potent agonist of several S1P receptors, with varying affinities.

Table 2: Receptor Binding Affinities of L-threo-Lysosphingomyelin (d18:1)

| Receptor Subtype | EC50 (nM) | Reference |

| Human S1P1 | 19.3 | [5] |

| Human S1P2 | 313.3 | [5] |

| Human S1P3 | 131.8 | [5] |

The activation of these receptors initiates downstream signaling cascades that can influence a wide range of cellular processes, including cell proliferation, migration, and survival.[6]

Intracellular Calcium Mobilization

Both L-threo and D-erythro isomers of lysosphingomyelin can act as second messengers to release calcium from internal stores.[2] This effect is likely mediated through the activation of Phospholipase C (PLC) following Gq protein-coupled S1P receptor stimulation, leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent calcium release from the endoplasmic reticulum.

Metabolism of L-threo-Lysosphingomyelin (d18:1)

L-threo-lysosphingomyelin is produced from the deacylation of sphingomyelin (B164518). This reaction is catalyzed by sphingomyelin deacylase.[7][8] The stereospecificity of this enzyme and the subsequent metabolic fate of the L-threo isomer are areas of ongoing research.

Experimental Protocols

Quantification of L-threo-Lysosphingomyelin (d18:1) by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of lysosphingomyelin from biological samples.

Materials:

-

Internal Standard: D7-lysosphingomyelin

-

Extraction Solvent: Methanol

-

LC Column: C18 column

-

Mobile Phase A: Water/acetonitrile (70:30) with 0.1% formic acid

-

Mobile Phase B: Isopropanol/acetonitrile (65:35) with 0.1% formic acid

-

Mass spectrometer with electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: To a known amount of plasma or tissue homogenate, add a known amount of D7-lysosphingomyelin internal standard.

-

Protein Precipitation: Add 5 volumes of ice-cold methanol to the sample. Vortex and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Drying: Dry the supernatant under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the initial mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution from 99.5% mobile phase A to a suitable concentration of mobile phase B to separate the analytes.[5]

-

Operate the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM).

-

Monitor the precursor to product ion transitions for L-threo-lysosphingomyelin (e.g., m/z 465.4 -> 184) and the internal standard (e.g., m/z 472.4 -> 184).[5]

-

-

Quantification: Create a calibration curve using known concentrations of L-threo-lysosphingomyelin and the internal standard to quantify the amount in the sample.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium following stimulation with L-threo-lysosphingomyelin.[9]

Materials:

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or appropriate microplates and grow to the desired confluency.

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and wash with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Imaging:

-

Place the dish on the microscope stage or in the plate reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Add L-threo-lysosphingomyelin (d18:1) at the desired concentration.

-

Continue to acquire fluorescence images or readings to monitor the change in the 340/380 nm ratio over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK), a downstream target of S1P receptor signaling.[10][11]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with L-threo-lysosphingomyelin (d18:1) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Conclusion and Future Directions

L-threo-lysosphingomyelin (d18:1) is a bioactive lipid with significant signaling roles, primarily through its agonistic activity on S1P receptors. Its ability to modulate intracellular calcium levels and activate downstream kinase cascades like the ERK pathway highlights its importance in cellular communication. While progress has been made in understanding its function, further research is needed to fully elucidate the specific biophysical effects of L-threo-lysosphingomyelin on membrane properties, the stereospecificity of its metabolism, and the precise downstream signaling events it triggers through different S1P receptor subtypes. A deeper understanding of these aspects will be crucial for the development of novel therapeutic strategies targeting sphingolipid signaling pathways in various diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Influence of Chain Length and Unsaturation on Sphingomyelin Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Cutting Edge of the Pathogenesis of Atopic Dermatitis: Sphingomyelin Deacylase, the Enzyme Involved in Its Ceramide Deficiency, Plays a Pivotal Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cutting Edge of the Pathogenesis of Atopic Dermatitis: Sphingomyelin Deacylase, the Enzyme Involved in Its Ceramide Deficiency, Plays a Pivotal Role | MDPI [mdpi.com]

- 9. moodle2.units.it [moodle2.units.it]

- 10. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingosine 1 phosphate receptor-1 (S1PR1) signaling protects cardiac function by inhibiting cardiomyocyte autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of L-threo-Lysosphingomyelin (d18:1) by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-threo-Lysosphingomyelin (d18:1), also known as L-threo-sphingosylphosphorylcholine, is a bioactive sphingolipid involved in various cellular processes. As a stereoisomer of the more common D-erythro-lysosphingomyelin, its distinct biological activities are of increasing interest. Lysosphingomyelin has been identified as a signaling molecule that can induce the release of calcium from intracellular stores.[1] Furthermore, elevated levels of lysosphingomyelin serve as a key biomarker for Niemann-Pick disease, a lysosomal storage disorder.[2][3] Accurate and sensitive quantification of L-threo-lysosphingomyelin (d18:1) is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the quantification of L-threo-lysosphingomyelin (d18:1) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Biological Significance and Signaling Pathway

L-threo-Lysosphingomyelin, along with its D-erythro counterpart, acts as a second messenger by mobilizing calcium from internal cellular stores.[1] This process is critical for various downstream cellular signaling cascades. While the precise signaling pathway for the L-threo isomer is still under investigation, it is understood to be involved in intracellular calcium homeostasis. The structurally similar molecule, sphingosine (B13886), has been shown to induce calcium release from lysosomes via the two-pore channel 1 (TPC1), leading to the nuclear translocation of transcription factor EB (TFEB), a master regulator of autophagy.[2][3][4][5] This suggests a potential mechanism for lysosphingomyelin-induced signaling.

Caption: L-threo-Lysosphingomyelin Signaling Pathway.

Experimental Workflow